molecular formula C7H4FNO3 B1361154 4-Fluoro-3-nitrobenzaldehyde CAS No. 42564-51-2

4-Fluoro-3-nitrobenzaldehyde

Cat. No. B1361154
Key on ui cas rn: 42564-51-2
M. Wt: 169.11 g/mol
InChI Key: ILKWFRCNNILIJW-UHFFFAOYSA-N
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Patent
US04456772

Procedure details

18.6 g (0.1 mol) of 4-chloro-3-nitrobenzaldehyde and 6.4 g (0.11 mol) of potassium fluoride in 50 ml of dimethylformamide are stirred at 160° C. After 3 hours, 4-chloro-3-nitrobenzaldehyde is no longer detectable in the reaction mixture, according to gas chromatography. Instead, 4-fluoro-3-nitrobenzaldehyde has formed quantitatively.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[F-:13].[K+]>CN(C)C=O>[F:13][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
ClC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
6.4 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=O)C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=C(C=O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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